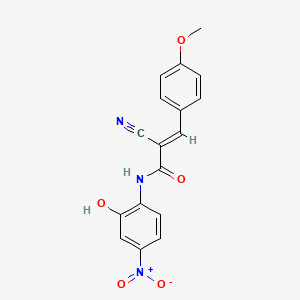

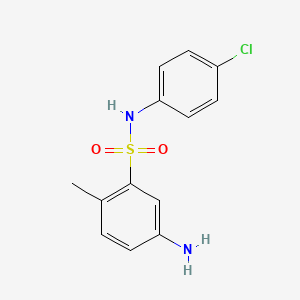

(E)-2-氰基-N-(2-羟基-4-硝基苯基)-3-(4-甲氧基苯基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide" is a chemical entity that can be associated with the family of cyanoacrylamides, which are known for their diverse applications in organic synthesis and medicinal chemistry. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of related cyanoacrylamide compounds involves the use of reagents and catalysts to facilitate the formation of the desired molecular structure. For instance, the paper titled "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement" describes a method for synthesizing hydroxamic acids and ureas from carboxylic acids using a reagent that could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of "(E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)Acrylamides" involves a one-pot reaction with substituted isothiocyanates and methyl iodide, indicating that the synthesis of cyanoacrylamides can be achieved through one-pot reactions with appropriate reagents and catalysts .

Molecular Structure Analysis

The molecular structure of cyanoacrylamides is characterized by the presence of a cyano group and an acrylamide moiety. X-ray crystallography, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses are commonly used to confirm the stereochemistry and structure of these compounds . For example, the paper on the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides detailed information on the molecular structure, including bond distances and configurations, which are crucial for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

The reactivity of cyanoacrylamides is influenced by the functional groups attached to the core structure. The presence of a cyano group and an acrylamide can lead to various chemical reactions, such as nucleophilic addition or rearrangement reactions. The Lossen rearrangement described in the first paper is an example of how cyanoacrylamides can undergo transformation to produce different functional molecules, such as ureas, without racemization . This indicates that the compound "(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide" may also participate in similar chemical reactions, leading to a range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylamides, such as solubility, melting point, and reactivity, are determined by their molecular structure. The papers do not directly provide this information for the compound , but they do offer insights into the properties of similar compounds. For instance, the crystalline structure and hydrogen bonding patterns described in the third paper can influence the melting point and solubility of the compound . These properties are essential for the practical application of the compound in chemical synthesis and pharmaceutical development.

科学研究应用

合成途径和衍生物

氰基和硝基苯基丙烯酰胺的各种衍生物的合成和表征一直是重点。例如,2-氰基-3-(x-硝基苯基)丙-2-烯酰胺与3-氧代丁酸甲酯的反应产生多种产物,包括4-芳基-3-氰基-6-甲基-2-氧代-1,2-二氢吡啶-5-羧酸甲酯等,证实了这些化合物在合成有机化学中的多功能性 (O'callaghan 等,1999)。

药学应用

一种新的恩他卡朋合成方法,恩他卡朋是一种儿茶酚-O-甲基转移酶 (COMT) 抑制剂,用于治疗帕金森病,已从结构上类似于查询化合物的先驱物开始开发。这种合成方法突出了这些化合物在药物制剂开发中的潜力 (Harisha 等,2015)。

缓蚀

已研究与查询化合物相关的丙烯酰胺衍生物在硝酸溶液中对铜的缓蚀性能。这些研究提供了对这些化合物在保护金属免受腐蚀方面的潜在工业应用的见解,从而延长了它们在各种工业过程中的生命周期 (Abu-Rayyan 等,2022)。

材料科学和荧光

已探索结构变化对 3-芳基-2-氰基丙烯酰胺衍生物(包括与查询化合物相关的衍生物)的光学性质的影响。这些化合物中不同的堆叠模式导致不同的发光特性,表明它们在新型光电材料的开发中具有潜在用途 (Song 等,2015)。

属性

IUPAC Name |

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-25-14-5-2-11(3-6-14)8-12(10-18)17(22)19-15-7-4-13(20(23)24)9-16(15)21/h2-9,21H,1H3,(H,19,22)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYMEXQZQMMCPG-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)

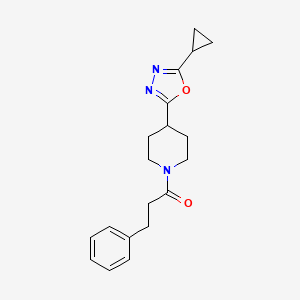

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)

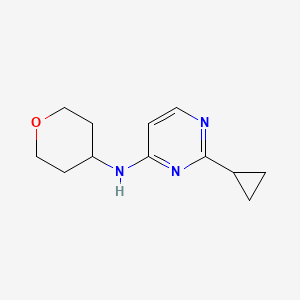

![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one](/img/structure/B2549984.png)

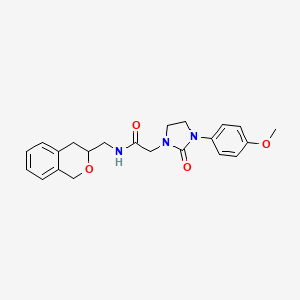

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2549990.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)

![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)

![Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2550002.png)